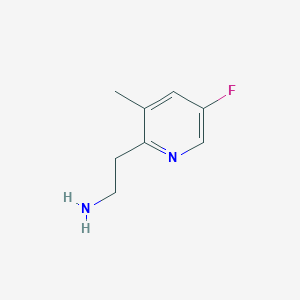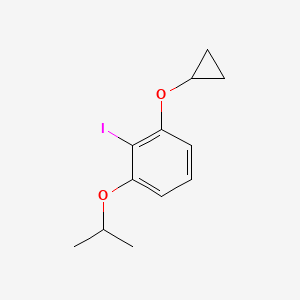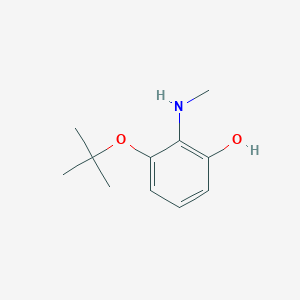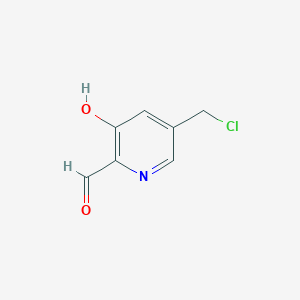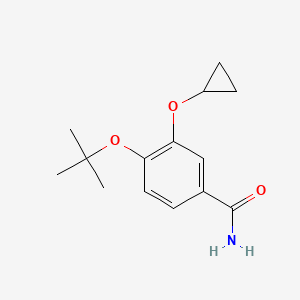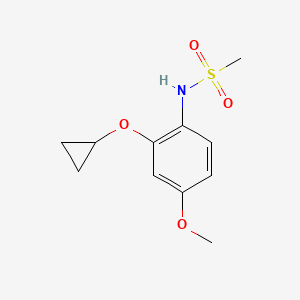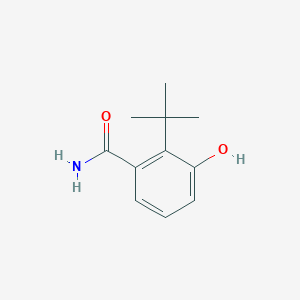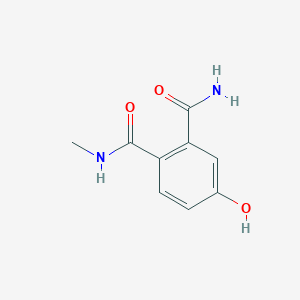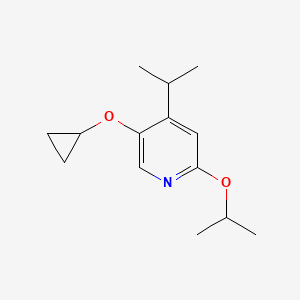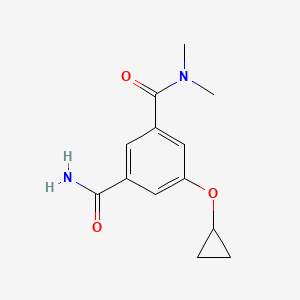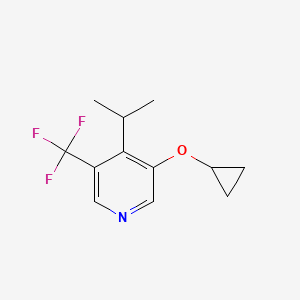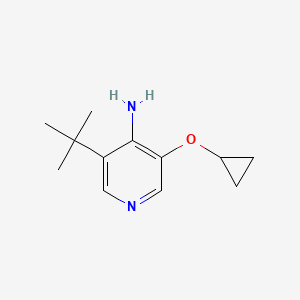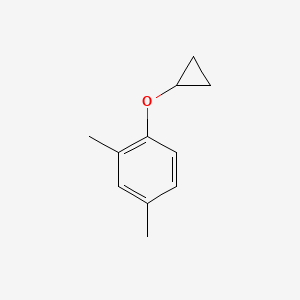![molecular formula C5H8F2O2 B14835360 [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and hydroxymethylation reactions. One common method involves the use of cyclopropane derivatives and fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Its structural features make it a candidate for the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, research is focused on exploring the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes, making the compound effective in various applications .
Comparison with Similar Compounds
[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol: Similar in structure but with different substitution patterns.
Cyclopropylmethanol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: The presence of fluorine atoms in [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol imparts unique chemical properties such as increased stability and reactivity. This makes it distinct from other cyclopropyl derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C5H8F2O2 |
|---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
[2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2 |
InChI Key |
KSYJIMLAIWGZHF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C1(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


